4-(Trifluoromethoxy)benzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethoxy)benzyl alcohol can involve Friedel-Crafts alkylations, as demonstrated in the synthesis of di- or triarylmethanes using trifluoromethanesulfonic acid as a catalyst . This suggests that similar methods could potentially be applied to synthesize 4-(Trifluoromethoxy)benzyl alcohol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzyl alcohol would include a benzyl alcohol moiety and a trifluoromethoxy group. The presence of the trifluoromethoxy group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect, which could affect the reactivity of the benzyl alcohol group .
Chemical Reactions Analysis
The chemical reactivity of benzylic alcohols is highlighted in the synthesis of benzyl ethers using trifluoromethanesulfonic acid . The trifluoromethoxy group in 4-(Trifluoromethoxy)benzyl alcohol would likely make the alcohol more susceptible to electrophilic attack due to the electron-withdrawing nature of the trifluoromethoxy group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(Trifluoromethoxy)benzyl alcohol are not directly reported in the provided papers, the properties of related compounds suggest that it would be a stable compound under a variety of conditions. The trifluoromethoxy group is known to confer stability to the benzyl alcohol, making it resistant to oxidation and other reactions . The benzylic triflates discussed in paper also suggest that the benzylic position in such compounds is reactive and can be used to initiate polymerization reactions, indicating potential applications in materials science.
Scientific Research Applications
Photocatalytic Oxidation
4-(Trifluoromethoxy)benzyl alcohol has been studied for its role in photocatalytic oxidation. It is one of several derivatives of benzyl alcohol that have been converted into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere, showing high conversion and selectivity. This reaction proceeds under both UV-light and visible light irradiation, attributed to a surface complex formed by the adsorption of a benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).
Alcohol Protecting Group in Glycosylation
The compound has been used as a stable and sterically minimal alcohol protecting group in glycosylation reactions. 4-Trifluoromethylbenzenepropargyl ethers, when combined with the 4,6-O-benzylidene protecting group, result in highly beta-selective glycosylation reactions of 2-O-(4-trifluoromethylbenzenepropargyl)-protected mannosyl donors (Crich & Karatholuvhu, 2008).
Benzylation of Alcohols
It has been involved in the benzylation of alcohols. The synthesis of 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt, can convert alcohols into benzyl ethers upon warming. This includes the benzylation of a range of alcohols in good to excellent yield, demonstrating its versatility in chemical synthesis (Poon & Dudley, 2006).
Role in Organic Synthesis
4-(Trifluoromethoxy)benzyl alcohol's role extends to various organic synthesis applications. For instance, it has been used in the development of trifluoromethyl-β-amino alcohol, which led to the synthesis of glutamic acid and glutamine peptides that exhibited inhibitory activity against severe acute respiratory syndrome coronavirus protease (Sydnes et al., 2006).
Alcohol Deoxytrifluoromethylation
Recent studies have explored deoxytrifluoromethylation of alcohols using benzoxazolium salts for C(sp3)-CF3 bond formation. This highlights its potential in medicinal chemistry, especially for incorporating trifluoromethyl groups into drug-like molecules (Intermaggio et al., 2022).
Safety And Hazards
“4-(Trifluoromethoxy)benzyl alcohol” causes severe skin burns and eye damage. It may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169637 | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl alcohol | |
CAS RN |
1736-74-9 | |
Record name | 4-(Trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1736-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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